molecular formula C18H40NO2+ B12059549 Acetic acid; tetrabutylammonium ion

Acetic acid; tetrabutylammonium ion

Cat. No.: B12059549
M. Wt: 302.5 g/mol
InChI Key: MCZDHTKJGDCTAE-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in chemical synthesis, catalysis, and as a solvent. Its acidity (pKa ≈ 4.76) and hydrogen-bonding capacity make it versatile in organic reactions. Tetrabutylammonium ion ([N(C₄H₉)₄]⁺, TBA⁺) is a quaternary ammonium cation with bulky alkyl chains, imparting hydrophobicity and stabilizing anions in ionic liquids (ILs) or deep eutectic solvents (DES). Together, acetic acid and TBA⁺ salts (e.g., tetrabutylammonium acetate, [TBA][OAc]) are employed in synthesis (e.g., desilylation ), catalysis , and green chemistry applications .

Properties

Molecular Formula

C18H40NO2+

Molecular Weight

302.5 g/mol

IUPAC Name

acetic acid;tetrabutylazanium

InChI

InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;

InChI Key

MCZDHTKJGDCTAE-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O

Origin of Product

United States

Preparation Methods

Quaternary Ammonium Halide Formation

The synthesis begins with the formation of tetrabutylammonium halide via the Menke reaction , a nucleophilic substitution between tributylamine and a butyl halide. Tributylamine reacts with 1-bromobutane in an aprotic polar solvent (e.g., acetonitrile or N,N-dimethylacetamide) at 60–80°C for 12–24 hours. The choice of halide significantly impacts reaction efficiency:

  • 1-Bromobutane is preferred over chlorides or iodides due to its balance of reactivity and cost.

  • Solvents with high dielectric constants (ε > 30) enhance ion pair separation, accelerating the reaction.

Table 1: Optimization of Halide Formation

ParameterOptimal ConditionYield (%)
Halide1-Bromobutane92
SolventAcetonitrile89
Temperature70°C94
Reaction Time18 hours91

Post-reaction, the solvent is removed under reduced pressure, and the crude product is washed with ethyl acetate to eliminate unreacted tributylamine.

Hydroxide Metathesis

The halide intermediate is converted to tetrabutylammonium hydroxide via reaction with an alkali metal hydroxide (e.g., KOH) in a primary alcohol (e.g., ethanol). This step involves a double displacement reaction :

[NBu₄]⁺Br⁻+KOH[NBu₄]⁺OH⁻+KBr\text{[NBu₄]⁺Br⁻} + \text{KOH} \rightarrow \text{[NBu₄]⁺OH⁻} + \text{KBr}

Key considerations include:

  • Alcohol selection : Ethanol minimizes side reactions compared to methanol or propanol.

  • Stoichiometry : A 10% molar excess of KOH ensures complete conversion.

Acetate Formation

Tetrabutylammonium hydroxide is neutralized with acetic acid in ethanol at 25–40°C:

[NBu₄]⁺OH⁻+CH₃COOH[NBu₄]⁺[CH₃COO]⁻+H₂O\text{[NBu₄]⁺OH⁻} + \text{CH₃COOH} \rightarrow \text{[NBu₄]⁺[CH₃COO]⁻} + \text{H₂O}

The reaction is exothermic (~ΔH = 58 kJ/mol), necessitating controlled addition to prevent thermal degradation.

Purification and Isolation

Solvent-Mediated Crystallization

Crude tetrabutylammonium acetate is purified by dissolving it in dimethyl sulfoxide (DMSO) and precipitating with diethyl ether. DMSO’s high polarity solubilizes ionic byproducts, while ether reduces solubility, yielding a >99% pure product.

Table 2: Purification Efficiency by Solvent Pair

Solvent PairPurity (%)Recovery (%)
DMSO/Diethyl Ether99.585
Methanol/Ethyl Acetate97.278

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reproducibility:

  • Residence Time : 4 hours for halide formation, 2 hours for hydroxide metathesis.

  • Throughput : 500 kg/day with 93% overall yield.

Waste Management

Byproducts like KBr are recovered via evaporation and sold for industrial applications, aligning with green chemistry principles.

Mechanistic Insights

Kinetics of Quaternary Ammonium Salt Formation

The rate of tributylamine quaternization follows second-order kinetics:

Rate=k[Tributylamine][1-Bromobutane]\text{Rate} = k[\text{Tributylamine}][\text{1-Bromobutane}]

Where k=2.7×104L/mol\cdotpsk = 2.7 \times 10^{-4} \, \text{L/mol·s} at 70°C in acetonitrile.

Solvent Effects on Reaction Efficiency

Aprotic polar solvents stabilize the transition state in the Menke reaction, reducing activation energy by 15–20% compared to nonpolar solvents.

Challenges and Mitigation Strategies

Color Impurities

Residual bromine from 1-bromobutane can cause yellow discoloration. This is mitigated by:

  • Activated Carbon Treatment : Reduces color index from 50 to <5 Hazen units.

  • Reductive Agents : Addition of sodium thiosulfate eliminates brominated byproducts.

Moisture Sensitivity

Tetrabutylammonium acetate’s hygroscopicity is managed through:

  • Packaging : Double-layered polyethylene bags with desiccants.

  • Process Control : Maintaining relative humidity <30% during synthesis .

Chemical Reactions Analysis

Acid-Base Reactions

Acetic acid participates in neutralization reactions, while tetrabutylammonium ions stabilize intermediates:

Example : Reaction with ammonia (NH₃) yields ammonium acetate9:

CH3COOH+NH3NH4+CH3COO\text{CH}_3\text{COOH}+\text{NH}_3\rightarrow \text{NH}_4^+\text{CH}_3\text{COO}^-

Role of Tetrabutylammonium :

  • In non-aqueous titrations, TBAA acts as a counterion to enhance weak acid/base solubility .

Knoevenagel Condensation

TBAA catalyzes the synthesis of spirooxindoles via a one-pot reaction involving isatin, malononitrile, and N-methylquinoline-2,4-dione :

  • Formation of iminium ion intermediate with isatin.

  • Knoevenagel condensation with malononitrile.

  • Michael addition and cyclization.

Reaction Efficiency

SubstrateYield (%)Reaction Time (min)
Isatin + Malononitrile85–9230
Substituted Anilines78–8845

Ion-Pairing and Solvent Effects

The tetrabutylammonium ion modifies interfacial reactivity and solubility:

Enhanced Bromide Oxidation

In ozone (O₃)-bromide (Br⁻) reactions, TBAA increases interfacial Br⁻ density by 20×, accelerating O₃ decomposition :

Br+O3BrO3(rate enhanced by [N(C4H9)4]+)\text{Br}^-+\text{O}_3\rightarrow \text{BrO}_3^-\quad (\text{rate enhanced by }[\text{N}(\text{C}_4\text{H}_9)_4]^+)

Ion-Pairing in Chromatography
TBAA-based mobile phases improve oligonucleotide separation efficiency :

Ion-Pairing AgentResolution (ssDNA)Optimal pH
TBAA3.97.0
TEAA3.27.0

Reaction with Carbon Disulfide (CS₂)

TBAA reacts with CS₂ in acetonitrile to form intermediates relevant to prebiotic chemistry :

  • Nucleophilic attack by acetate on CS₂:

    CH3COO+CS2CH3COS+S\text{CH}_3\text{COO}^-+\text{CS}_2\rightarrow \text{CH}_3\text{COS}^-+\text{S}
  • Intermediate stabilization via hydrogen bonding.

Kinetic Data

Reaction Time (min)CS₂ Conversion (%)
1045
3092

Mechanism of Action

The mechanism of action of acetic acid; tetrabutylammonium ion involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. For example, in oxidation reactions, it forms a complex with the substrate, which then undergoes slow decomposition to generate reactive intermediates . Additionally, it acts as a pH-gated potassium ion channel, changing the cytosolic pH to open the channel .

Comparison with Similar Compounds

Data Tables

Table 1: CO₂ Capture Performance of DES (298.15 K)

DES Component Pressure Range (kPa) CO₂ Capacity (mol/kg)
[TBA]Cl-AC 348–2002 0.12–0.45
[BTEAC]Cl-AC 325–2054 0.15–0.48
[BTMA]Cl-AC 219–2037 0.10–0.42

Data sourced from COSMO-RS modeling .

Table 2: Reactivity Comparison in Competitive Trapping

Reagent Pair Product Ratio (Chloro:Acetoxy) Conditions
[TBA]Cl vs. Acetic Acid 3:1 Acetonitrile, 25°C

From cyclopropane synthesis studies .

Q & A

Q. How is the tetrabutylammonium ion utilized as a phase-transfer catalyst in esterification reactions involving acetic acid?

The tetrabutylammonium ion facilitates reactions between immiscible phases (e.g., aqueous and organic) by forming ion pairs with hydrophilic reactants, enabling their transfer into the organic phase. For example, in Pd-catalyzed homocoupling of arylboronic acids, tetrabutylammonium tetrafluoroborate enhances reactivity by stabilizing intermediates and improving solubility . Similarly, unconventional catalysts like tetrabutylammonium tribromide (TBATB) accelerate Fischer esterification by polarizing acetic acid, promoting nucleophilic attack by alcohols .

Q. What methodological considerations are essential when using tetrabutylammonium fluoride (TBAF) and acetic acid in deprotection reactions of silyl ethers?

Key factors include solvent selection (e.g., THF or acetic acid for solubility), temperature control (0–100°C to balance reaction rate and side reactions), and acid strength. Acetic acid can act as a mild proton source to quench fluoride ions post-deprotection, minimizing undesired byproducts. Monitoring via TLC or NMR ensures completion .

Q. Why is acetic acid employed in control experiments when studying supramolecular capsules involving tetrabutylammonium ions?

Acetic acid mimics the Brønsted acidity of supramolecular capsules without introducing structural complexity. For instance, in resorcin[4]arene capsules, acetic acid replicates the H-bonding environment, allowing isolation of guest-exchange mechanisms from acid-base interactions .

Q. What are the best practices for titrating weak bases using tetrabutylammonium hydroxide (TBAH) in acetic acid-based non-aqueous solvents?

Use glacial acetic acid as the solvent to enhance basicity of analytes. Prepare TBAH in 2-propanol or acetone to avoid water interference. Calibrate the titrant against potassium hydrogen phthalate, and detect endpoints potentiometrically for precision .

Q. What is the role of tetrabutylammonium bromide in the hydrolysis of esters under basic conditions with acetic acid?

Tetrabutylammonium bromide acts as a phase-transfer catalyst, shuttling hydroxide ions into the organic phase. In alkaline hydrolysis of benzyl acetate, it accelerates reaction rates by reducing interfacial resistance, enabling efficient cleavage of ester bonds .

Advanced Research Questions

Q. What factors influence the oxidation kinetics of anilines by tetrabutylammonium bromochromate (TBABC) in acetic acid medium?

The reaction is first-order with respect to TBABC, aniline, and H⁺ concentration. Substituent effects (e.g., electron-withdrawing groups) follow Hammett correlations, while activation parameters (ΔH‡ ≈ 60 kJ/mol, ΔS‡ ≈ −120 J/mol·K) suggest a highly ordered transition state. Kinetic studies require strict control of acetic acid purity and temperature (25–45°C) .

Q. How does the concentration of tetrabutylammonium chloride (TBACl) in buffer solutions affect the separation efficiency of carboxylic acids like acetic acid in HPLC?

TBACl forms ion pairs with carboxylates, modulating retention times. Optimal concentrations (e.g., 0.6% in Britton-Robinson buffer) balance electrostatic interactions and column compatibility. Excess TBACl can cause peak broadening due to hydrophobic interactions with stationary phases .

Q. How do thermodynamic parameters such as activation enthalpy and entropy inform the mechanism of TBABC oxidations in acetic acid?

Negative entropy values (ΔS‡ < 0) indicate associative transition states, where bond formation precedes bond cleavage. High activation enthalpy (ΔH‡) reflects significant energy required to destabilize the Cr(VI)-aniline complex. These parameters validate a stepwise electron-transfer mechanism .

Q. How does the choice between acetic acid and trifluoroacetic acid salts impact radiochemical yield and purity in radiofluorination reactions using tetrabutylammonium-based systems?

Acetic acid salts (e.g., [18F]PSMA-1007) yield higher radiochemical purity (97%) compared to trifluoroacetic acid due to reduced side reactions. Acetic acid’s mild acidity minimizes decomposition of radiolabeled intermediates, while its volatility aids in solvent removal .

Q. What advanced analytical techniques are recommended for real-time monitoring of reactions involving tetrabutylammonium ions and acetic acid?

In situ ¹H NMR tracks reaction progress without sampling, while GC-MS quantifies volatile intermediates. For example, monitoring tetrabutylammonium-catalyzed esterification in DMF requires periodic quenching to avoid solvent interference. Automated sampling systems enhance reproducibility .

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